1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one)

Description

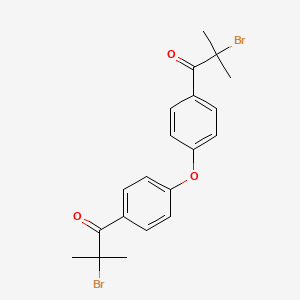

Chemical Structure:

1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) (CAS: 157891-77-5) consists of two 2-bromo-2-methylpropan-1-one moieties linked via an oxybis(4,1-phenylene) group (a diphenyl ether core). The bromine atoms at the α-position of the ketone groups enhance its electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions .

Applications: The bromine substituents likely position this compound as a precursor in Suzuki-Miyaura or Buchwald-Hartwig couplings for constructing complex organic frameworks.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[4-[4-(2-bromo-2-methylpropanoyl)phenoxy]phenyl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Br2O3/c1-19(2,21)17(23)13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)18(24)20(3,4)22/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQYLAGTRCDBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)(C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566452 | |

| Record name | 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157891-77-5 | |

| Record name | 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) typically involves the bromination of 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The central ether linkage and phenyl rings contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparative Analysis :

Reactivity :

- The target compound ’s bromine atoms render it more reactive in substitution reactions compared to the hydroxylated analog (CAS 71868-15-0). For example, bromine facilitates Pd-catalyzed couplings, whereas hydroxyl groups in the photoinitiator participate in radical polymerization .

- Sulfonyl-linked bis-ketones (e.g., 1,1′-(sulfonylbis(4,1-phenylene))bis(ethan-1-one)) exhibit lower electrophilicity due to the electron-withdrawing sulfonyl group, making them less reactive in nucleophilic attacks compared to the brominated target .

Enone-containing analogs (e.g., c6–c10 in ) show varied melting points (90–197°C), influenced by conjugation and π-π stacking, while the target compound’s melting point remains uncharacterized .

Synthetic Utility :

- The target compound ’s diphenyl ether core is structurally analogous to photoinitiators () but diverges in application due to bromine’s role in cross-coupling.

- Compounds like 1,1'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-3,1-diyl))bis(azanediyl))bis(4,1-phenylene))bis(ethan-1-one) () utilize Cu(I)/Pd(0) catalysis for arylations, suggesting shared synthetic pathways with the target compound .

Spectroscopic Differentiation :

- IR spectra of the target compound would show C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹), distinct from hydroxylated analogs (O-H ~3400 cm⁻¹) or sulfonyl derivatives (S=O ~1350 cm⁻¹) .

- NMR of the target would display aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons adjacent to bromine (δ 75–85 ppm) .

Research Findings and Implications

- Catalytic Efficiency : Pd(0) catalysts () achieve higher yields (85%) for diphenyl ether derivatives compared to Cu(I) (38%), suggesting optimized conditions for scaling the target compound’s synthesis .

- Functional Group Interplay : Replacing bromine with hydroxyl groups (as in ) shifts utility from reactive intermediates to photoinitiators, emphasizing substituent-driven application tailoring .

Biological Activity

1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one), also known by its CAS number 157891-77-5, is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H20Br2O3

- Molar Mass : 468.18 g/mol

- CAS Number : 157891-77-5

The compound features a biphenyl structure linked by an ether linkage and contains brominated ketone groups, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) exhibit notable antimicrobial properties. A study on cyclometallated iridium(III) complexes demonstrated significant bactericidal activity against Staphylococcus aureus, suggesting that halogenated compounds may share similar mechanisms of action against bacterial pathogens .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of brominated compounds have been well-documented. For instance, studies have shown that brominated phenyl compounds can induce apoptosis in cancer cell lines. A related compound was found to inhibit the proliferation of ovarian and cervical cancer cells with IC50 values in the micromolar range . The structural characteristics of 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) may enhance its interaction with cellular targets involved in cancer progression.

The biological activity of 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, leading to oxidative stress in cells, which can trigger apoptosis.

- Enzyme Inhibition : The presence of bromine atoms may enhance the ability of the compound to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of halogenated phenyl compounds revealed that derivatives similar to 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) exhibited minimum inhibitory concentrations (MICs) against various bacterial strains. The study reported MIC values as low as 5 µg/mL for certain derivatives against resistant strains of bacteria .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of several brominated phenyl compounds on human cancer cell lines. Results indicated that compounds with structural similarities to 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) had IC50 values ranging from 10 µM to 30 µM against ovarian cancer cells. The mechanism was primarily attributed to apoptosis mediated through ROS generation .

Q & A

Q. What analytical approaches resolve contradictions in thermal degradation profiles across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.